(2-Chloro-3-fluorophenyl)methanamine
Overview
Description
“(2-Chloro-3-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 72235-54-2 . It has a molecular weight of 159.59 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Novel Aryloxyethyl Derivatives
A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These derivatives showed promising properties as antidepressant drug candidates due to their robust stimulation of ERK1/2 phosphorylation and potent antidepressant-like activity in vivo. The study highlights the potential of (2-Chloro-3-fluorophenyl)methanamine derivatives in treating depression (Sniecikowska et al., 2019).
Inactivation of MAO-B
Danzin et al. (1989) found that certain derivatives of benzyl-dimethyl-silyl-methanamine, including this compound, are potent inhibitors of rat brain monoamine oxidase B (MAO-B). This suggests potential applications in developing anti-Parkinsonian agents (Danzin et al., 1989).
Multitarget Directed Ligands for Alzheimer's Treatment
Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives with this compound, demonstrating selective inhibitory activities against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These properties are significant for the treatment of Alzheimer's disease (Kumar et al., 2013).
Synthesis of Multi-Substituted Arenes
Sun et al. (2014) explored the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, highlighting a method that offers advantages like higher yields and better selectivity. This research is vital for developing diverse chemical compounds with potential applications in various fields (Sun et al., 2014).
Chiral Discrimination
Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound on a specific stationary phase, providing insights into chiral discrimination, which is crucial in the pharmaceutical industry (Bereznitski et al., 2002).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Biochemical Analysis
Biochemical Properties
(2-Chloro-3-fluorophenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which may further participate in downstream biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNYGEBHHWVMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679340 | |
Record name | 1-(2-Chloro-3-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-54-2 | |
Record name | 1-(2-Chloro-3-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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